molecular formula C13H17BrN2O3 B8457961 Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate

Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate

Cat. No. B8457961
M. Wt: 329.19 g/mol
InChI Key: RLDMOPHYICYNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate is a useful research compound. Its molecular formula is C13H17BrN2O3 and its molecular weight is 329.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

ethyl 4-(5-bromopyrimidin-2-yl)oxycyclohexane-1-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-2-18-12(17)9-3-5-11(6-4-9)19-13-15-7-10(14)8-16-13/h7-9,11H,2-6H2,1H3

InChI Key

RLDMOPHYICYNCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC2=NC=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloro pyrimidine (1.00 g, 5.17 mmol) and ethyl 4-hydroxycyclohexanoate (0.834 mL, 5.17 mmol) in DMF (20 mL) was added sodium hydride NaH (60% weight in mineral oil, 0.227 g, 5.69 mmol). The reaction mixture was stirred for 16 hours before being diluted with saturated aqueous sodium bicarbonate (50 mL), ethyl acetate (50 mL), and diethyl ether (50 mL). The layers were separated and the organic layer was washed with water (3×50 mL) and then brine (50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (ethyl acetate/hexanes) to yield ethyl 4-[(5-bromopyrimidin-2-yl)oxy]cyclohexanecarboxylate as a mixture of cis and trans isomers. MS ESI calc'd. for C13H18BrN2O3 [M+H]+ 329 and 331. found 329 and 331.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.834 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydride NaH
Quantity
0.227 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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